JWH-210 4-Hydroxypentyl (100 microg/mL in Methanol)
JWH-210 4-Hydroxypentyl (100 microg/mL in Methanol)
JWH 210 is a potent cannabimimetic alkylindole that has been identified in extracts from herbal blends. Structurally and functionally similar alkylindoles are rapidly metabolized by the liver and secreted in the urine, with hydroxylation of the alkyl side chain occurring in the liver. JWH 210 N-(4-hydroxypentyl) metabolite is an expected metabolite of JWH 210, detectable in the serum and urine. Its biological activities have yet to be determined.
Brand Name:
Vulcanchem
CAS No.:
1427521-37-6
VCID:
VC0105820
InChI:
InChI=1S/C26H27NO2/c1-3-19-14-15-23(21-11-5-4-10-20(19)21)26(29)24-17-27(16-8-9-18(2)28)25-13-7-6-12-22(24)25/h4-7,10-15,17-18,28H,3,8-9,16H2,1-2H3
SMILES:
CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O
Molecular Formula:
C26H27NO2
Molecular Weight:
385.5 g/mol
JWH-210 4-Hydroxypentyl (100 microg/mL in Methanol)
CAS No.: 1427521-37-6
Cat. No.: VC0105820
Molecular Formula: C26H27NO2
Molecular Weight: 385.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | JWH 210 is a potent cannabimimetic alkylindole that has been identified in extracts from herbal blends. Structurally and functionally similar alkylindoles are rapidly metabolized by the liver and secreted in the urine, with hydroxylation of the alkyl side chain occurring in the liver. JWH 210 N-(4-hydroxypentyl) metabolite is an expected metabolite of JWH 210, detectable in the serum and urine. Its biological activities have yet to be determined. |
|---|---|
| CAS No. | 1427521-37-6 |
| Molecular Formula | C26H27NO2 |
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | (4-ethylnaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone |
| Standard InChI | InChI=1S/C26H27NO2/c1-3-19-14-15-23(21-11-5-4-10-20(19)21)26(29)24-17-27(16-8-9-18(2)28)25-13-7-6-12-22(24)25/h4-7,10-15,17-18,28H,3,8-9,16H2,1-2H3 |
| Standard InChI Key | QRNSSTWZDKYLOO-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O |
| Canonical SMILES | CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O |
| Appearance | Assay:≥95%A crystalline solid |
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